2-Iodoxybenzoic acid

Catalog No.
S592167
CAS No.
64297-64-9
M.F
C7H5IO4
M. Wt
280.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodoxybenzoic acid

CAS Number

64297-64-9

Product Name

2-Iodoxybenzoic acid

IUPAC Name

2-iodylbenzoic acid

Molecular Formula

C7H5IO4

Molecular Weight

280.02 g/mol

InChI

InChI=1S/C7H5IO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)

InChI Key

FIYYMXYOBLWYQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)I(=O)=O

Synonyms

2-iodoxybenzoic acid, 2-iodylbenzoate, benziodoxole, IBX cpd, o-iodoxybenzoic acid, ortho-iodoxybenzoic acid

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)I(=O)=O

Oxidation of Alcohols to Carbonyl Compounds

Oxidation of Amino Alcohols to Amino Carbonyl Compounds

Oxidation of 1,2-Glycols

Oxidation of Allylic and Benzylic Positions

Synthesis of Unsaturated Carbonyl Compounds

Oxidation of Silyl Enol Ethers

Oxidative Cleavage

α-Hydroxylations

Oxidation of β-hydroxyketones to β-diketones

Synthesis of Oligo (m -phenylene ethynylenes)

Detoxification of Organophosphorus Nerve Agents

Detection of Sulfhydryl Groups in Proteins

Suzuki Reaction

Synthesis of (±)-Lycoricidine

2-Iodoxybenzoic acid, commonly referred to as IBX, is an organic compound classified as a hypervalent iodine reagent. It is primarily utilized as an oxidizing agent in organic synthesis, particularly effective in converting alcohols to aldehydes and ketones. IBX is derived from 2-iodobenzoic acid and is known for its limited solubility in most organic solvents, making it primarily soluble in dimethyl sulfoxide. The compound has garnered attention due to its ability to facilitate various oxidation reactions under mild conditions, contributing significantly to synthetic organic chemistry .

The oxidation mechanism of IBX involves a two-step process. In the first step, the alcohol reacts with IBX to form a cyclic intermediate. This intermediate then undergoes rearrangement and fragmentation, leading to the formation of the aldehyde and the reduced periodinate species.

IBX is a corrosive and irritating compound. It can cause severe skin burns, eye damage, and respiratory problems upon contact or inhalation [].

  • Hazard statements: Corrosive (Skin & Eye) []. May cause respiratory irritation [].
  • Precautionary statements: Wear appropriate personal protective equipment (gloves, eye protection, respirator) [].
, with its most notable application being the oxidation of alcohols. The mechanism involves a hypervalent twisting mechanism where the hydroxyl group of the alcohol is replaced by the iodine atom, followed by a rearrangement that facilitates the elimination of water and formation of the carbonyl compound. This process is particularly efficient for larger alcohols due to steric effects that enhance the reaction rate .

Key reactions include:

  • Oxidation of Alcohols: Converts primary and secondary alcohols to aldehydes and ketones.
  • Oxidative Cleavage of Glycols: Converts vicinal diols to diketones without breaking the carbon-carbon bond under specific conditions.
  • Hydroxylation of Ketones: Allows for α-hydroxylation of keto compounds .

The synthesis of 2-iodoxybenzoic acid typically involves the oxidation of 2-iodobenzoic acid using strong oxidants such as potassium bromate or Oxone. A common method involves dissolving 2-iodobenzoic acid in water and adding Oxone at elevated temperatures (around 70°C), leading to the precipitation of IBX as a white crystalline solid. This method is favored due to its environmental friendliness, producing sulfate salts as by-products .

General Synthesis Steps:

  • Dissolve 2-iodobenzoic acid in water.
  • Add Oxone and heat the mixture to 70°C.
  • Allow the reaction to proceed until IBX crystallizes out.
  • Collect and purify the product through recrystallization.

IBX is widely used in organic synthesis for various applications:

  • Oxidation Reactions: Converting alcohols into carbonyl compounds.
  • Synthesis of Unsaturated Carbonyl Compounds: Facilitating transformations that yield α,β-unsaturated carbonyl compounds.
  • Selective Oxidations: Effective for oxidizing benzylic positions and amino alcohols without affecting other functional groups .

Studies on the interactions involving IBX have highlighted its compatibility with various functional groups, showcasing its versatility as an oxidant. Notably, it can tolerate amine functionalities during oxidation processes, which enhances its utility in complex organic syntheses. Research also indicates that some reactions proceed via single electron transfer mechanisms, further elucidating the pathways through which IBX operates in different substrates .

Several compounds are structurally or functionally similar to 2-iodoxybenzoic acid, each exhibiting unique properties and applications:

Compound NameKey FeaturesUnique Aspects
Dess-Martin PeriodinaneMore soluble than IBX; widely used as an oxidantOften preferred for sensitive substrates
IodosobenzeneUsed for similar oxidation reactionsLess stable than IBX
2-Iodosobenzoic AcidIntermediate formed during IBX synthesisCan be re-oxidized back to IBX
2-IodoxyacetophenoneSimilar oxidation capabilitiesDifferent reactivity profile

Each of these compounds shares some functional similarities with IBX but may differ significantly in solubility, stability, or specific reactivity patterns, making them suitable for distinct applications within synthetic organic chemistry .

XLogP3

1.6

Other CAS

64297-64-9

Wikipedia

Ortho-iodylbenzoic acid

Dates

Modify: 2023-08-15

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